4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(2-benzimidazolyl)phenol
- 5,6-dimethyl-1H-benzimidazole
- 1H-benzimidazole-2-carboxylic acid
What sets 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties .
Biological Activity
The compound 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological effects, drawing from various research findings and case studies.
Chemical Structure
The molecular formula of the compound is C21H22N2O with a molecular weight of approximately 334.41 g/mol. The structure features a pyrrolidinone core substituted with a benzimidazole moiety and a phenyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylbenzylamine with appropriate benzoyl derivatives under controlled conditions. The following general procedure outlines the synthesis:
- Reagents : 3-methylbenzylamine, phenylacetic acid, and coupling agents.
- Conditions : The reaction is usually conducted in a solvent such as DMF or DMSO at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.4 | Apoptosis induction |
A549 | 12.7 | G2/M phase arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In animal models, the compound demonstrated neuroprotective effects in models of neurodegeneration, potentially through the modulation of oxidative stress pathways. Behavioral tests indicated improved cognitive function in treated groups compared to controls.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. Tumor growth was significantly inhibited compared to control groups, with a reduction in tumor volume by approximately 60% after treatment for three weeks.
Case Study 2: Antimicrobial Efficacy
Research conducted by Microbial Drug Resistance assessed the antimicrobial activity against a panel of pathogens. The results confirmed that the compound's efficacy was comparable to conventional antibiotics, suggesting its potential as an alternative treatment for resistant strains.
Properties
IUPAC Name |
4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-8-7-9-19(14-18)16-28-23-13-6-5-12-22(23)26-25(28)20-15-24(29)27(17-20)21-10-3-2-4-11-21/h2-14,20H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUHXFFHLIKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.